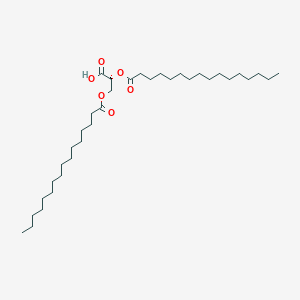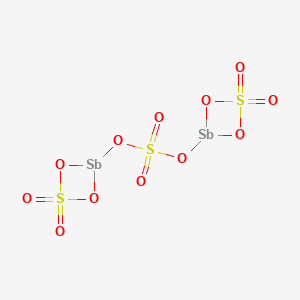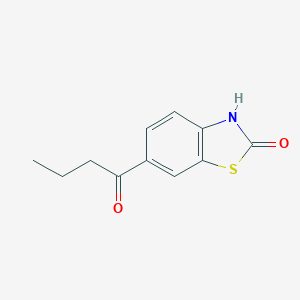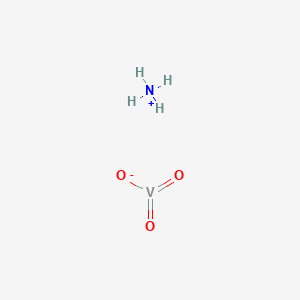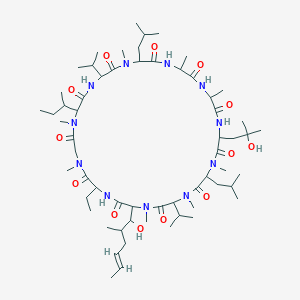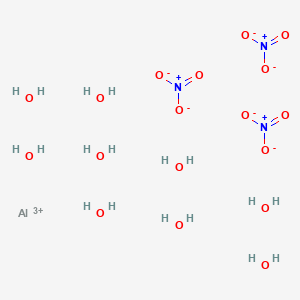
Nitrate d'aluminium nonahydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum nitrate nonahydrate is a white, crystalline solid that is highly soluble in water, ethanol, and acetone. Its chemical formula is Al(NO₃)₃·9H₂O, and it has a molar mass of approximately 375.13 g/mol. This compound is commonly used in various industrial and scientific applications due to its strong oxidizing properties and versatility .
Synthetic Routes and Reaction Conditions:
-
Laboratory Preparation: Aluminum nitrate nonahydrate can be synthesized by reacting aluminum or aluminum hydroxide with dilute nitric acid. The reaction is as follows: [ \text{Al} + 6\text{HNO}_3 \rightarrow \text{Al(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] Alternatively, aluminum nitrate can be prepared by reacting aluminum sulfate with barium nitrate, resulting in the precipitation of barium sulfate and leaving aluminum nitrate in solution .
-
Industrial Production: Industrially, aluminum nitrate is produced by treating aluminum, aluminum hydroxide, aluminum oxide, or aluminous minerals with nitric acid. The nitrate is then crystallized from the solution .
Types of Reactions:
Thermal Decomposition: Aluminum nitrate nonahydrate decomposes upon heating, releasing nitric acid, water, dinitrogen trioxide, and oxygen gas, and forming aluminum oxide
Oxidation and Reduction: As a strong oxidizing agent, aluminum nitrate nonahydrate can participate in various redox reactions.
Common Reagents and Conditions:
Reagents: Nitric acid, aluminum hydroxide, barium nitrate.
Conditions: Reactions typically occur at elevated temperatures and may require specific catalysts or solvents.
Major Products:
Applications De Recherche Scientifique
Aluminum nitrate nonahydrate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various organic synthesis reactions, such as the Mannich reaction, electrophilic substitution reactions, and the Biginelli reaction
Biology and Medicine: Employed in the preparation of insulating papers, transformer core laminates, and cathode-ray tube heating elements
Industry: Utilized in the tanning of leather, as a corrosion inhibitor, and in the extraction of uranium It is also used in the petrochemical industry as a catalyst to improve process efficiency.
Analyse Biochimique
Biochemical Properties
It is known that it can react with water and other substances, leading to various chemical reactions
Cellular Effects
It is known that aluminum compounds can interact with cellular processes
Molecular Mechanism
It is known to be involved in various chemical reactions due to its strong oxidizing properties
Temporal Effects in Laboratory Settings
It is known that the reactivity of aluminum trihydrate toward nitric acid was studied as a function of water of crystallization, concentration of nitric acid, pressure, reaction time, surface area and aging
Dosage Effects in Animal Models
The effects of Aluminum nitrate nonahydrate vary with different dosages in animal models
Mécanisme D'action
The mechanism of action of aluminum nitrate nonahydrate primarily involves its strong oxidizing properties. It can facilitate the transfer of oxygen atoms to other substances, thereby promoting oxidation reactions. In thermal decomposition, the compound undergoes a series of endothermic reactions, leading to the formation of aluminum oxide and the release of various gases .
Comparaison Avec Des Composés Similaires
- Aluminum chloride (AlCl₃)
- Aluminum sulfate (Al₂(SO₄)₃)
- Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
- Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
Comparison:
- Oxidizing Properties: Aluminum nitrate nonahydrate is a stronger oxidizing agent compared to aluminum chloride and aluminum sulfate, making it more suitable for certain industrial applications .
- Solubility: It is highly soluble in water, ethanol, and acetone, similar to other nitrates like iron(III) nitrate nonahydrate and calcium nitrate tetrahydrate .
- Applications: While aluminum chloride and aluminum sulfate are commonly used in water treatment and as coagulants, aluminum nitrate nonahydrate’s strong oxidizing properties make it more suitable for use in nitration reactions and as a catalyst in organic synthesis .
Propriétés
Numéro CAS |
7784-27-2 |
|---|---|
Formule moléculaire |
AlH3NO4 |
Poids moléculaire |
108.010 g/mol |
Nom IUPAC |
aluminum;trinitrate;nonahydrate |
InChI |
InChI=1S/Al.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
Clé InChI |
BGFVXYDPTDQNQA-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.[Al+3] |
SMILES canonique |
[N+](=O)(O)[O-].O.[Al] |
Key on ui other cas no. |
7784-27-2 |
Numéros CAS associés |
13473-90-0 (Parent) |
Synonymes |
AIN309 aluminum nitrate aluminum nitrate nonahydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


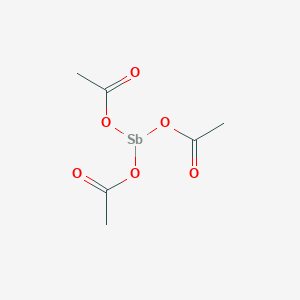
![[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride](/img/structure/B147853.png)
![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)
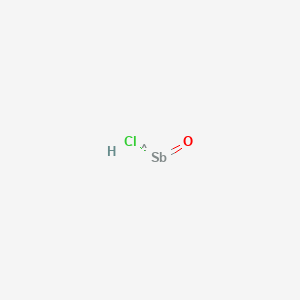
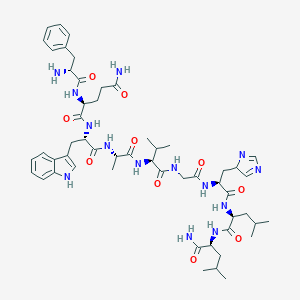
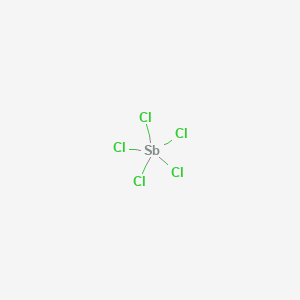
![7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine](/img/structure/B147861.png)
